molecular formula C18H18ClN3O3 B2730070 methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448126-06-4

methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2730070
CAS RN: 1448126-06-4
M. Wt: 359.81
InChI Key: BRQBROSTQNVZJR-UHFFFAOYSA-N
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Description

Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the isoquinoline family and has been found to possess several pharmacological properties that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Pharmacological Evaluation :

  • The significance of ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups attached to the isoquinoline skeleton for antidepressant action was highlighted in a study by Zára-Kaczián et al., 1986. This study focused on tetrahydroisoquinoline derivatives and their pharmacological properties.

Cocrystals of Diastereoisomers :

  • Research by Linden et al., 2006 discussed the cocrystal formation of diastereoisomeric pairs of methyl 4-(2,4-dichlorophenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. These compounds belong to the class of 1,4-dihydropyridines with calcium modulatory properties.

NMDA Receptor Antagonists :

  • A study by Leeson et al., 1992 synthesized trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines, showing nanomolar affinity as antagonists at the glycine site of the NMDA receptor. This study is crucial for understanding the role of these compounds in neurological research.

Antidepressant Activity :

  • Griffith et al., 1984, synthesized cis-1,3,4,6,7,11b-hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a]isoquinoline, which showed significant atypical antidepressant activity. This study (Griffith et al., 1984) contributes to the understanding of the structure-activity relationship in antidepressant drugs.

Analgesic Agents :

  • Research by Kidwai et al., 1997 on novel substituted quinolines demonstrated their potent analgesic properties, suggesting the potential for developing new pain-relieving drugs.

Myorelaxant Activity :

  • A study by Gündüz et al., 2008 evaluated the myorelaxant activity of hexahydroquinoline derivatives, indicating their potential use in muscle relaxation therapies.

Cytotoxic Activity in Cancer Research :

  • Bu et al., 2001 synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains. They studied the cytotoxicity of these compounds, contributing significantly to cancer research.

properties

IUPAC Name

methyl 7-[(2-chlorophenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-18(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)21-16-5-3-2-4-15(16)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQBROSTQNVZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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